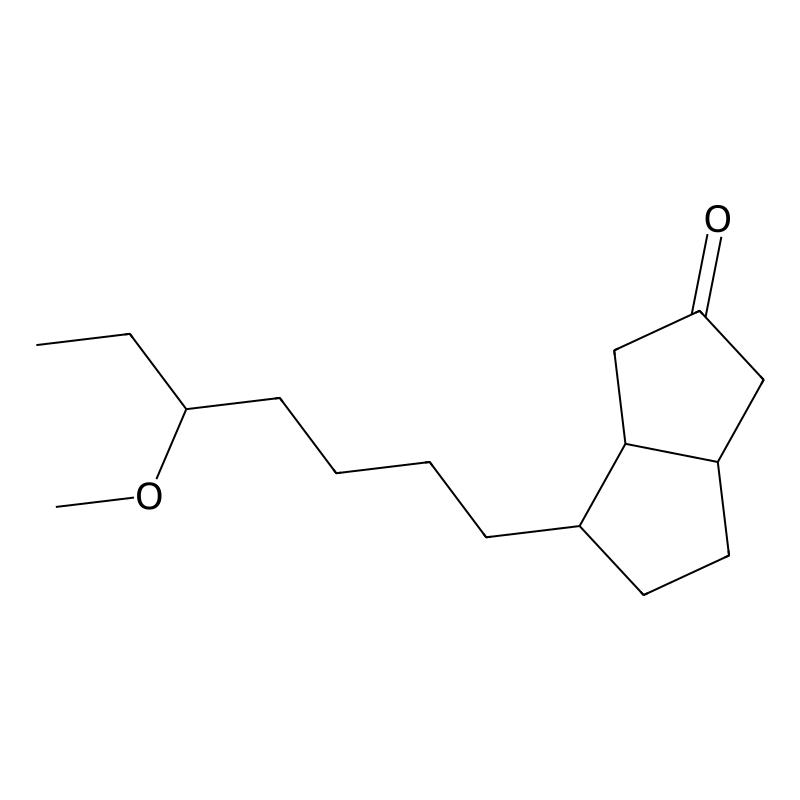Cioteronel

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Cioteronel is a nonsteroidal antiandrogen compound with the molecular formula and a molecular weight of 252.39 g/mol. Its IUPAC name is 4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one. This compound is primarily known for its ability to inhibit the binding of dihydrotestosterone to androgen receptors, making it a subject of interest in treating conditions related to androgen excess, such as benign prostatic hyperplasia and androgenetic alopecia.
Cioteronel undergoes various chemical transformations:
- Oxidation: The ketone group can be oxidized to yield carboxylic acids.
- Reduction: Reduction reactions can convert the ketone into alcohol derivatives.
- Substitution: The methoxy group can be substituted with other functional groups using suitable reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
These reactions are fundamental in exploring its chemical properties and potential modifications for enhanced efficacy.
Cioteronel exhibits significant biological activities, primarily through its action as an antiandrogen. It competitively inhibits the binding of dihydrotestosterone to its receptor, thereby reducing androgenic effects in target tissues such as hair follicles and sebaceous glands. This mechanism is particularly beneficial in treating conditions like acne and androgenetic alopecia. Additionally, studies suggest potential antifungal and anticancer properties due to components like geraniol present in its structure.
The synthesis of Cioteronel involves several key steps:
- Formation of the Bicyclic Core: A precursor undergoes cyclization to create the hexahydro-2(1H)-pentalenone structure.
- Introduction of the Side Chain: The 5-methoxyheptyl side chain is added through alkylation and etherification reactions.
- Final Modifications: Purification and characterization steps ensure the desired compound is achieved .
This multi-step synthesis highlights the complexity involved in producing Cioteronel and its structural uniqueness.
Cioteronel has been explored for various applications:
- Medical: It is researched for treating androgen-related conditions such as benign prostatic hyperplasia and acne.
- Cosmetic: Due to its antiandrogenic properties, it may be utilized in products targeting hair loss.
- Research: Its synthesis and biological activity provide valuable insights into the development of similar compounds.
Interaction studies indicate that Cioteronel does not significantly affect estrogen or progesterone receptors, which distinguishes it from other antiandrogens. Its selective action on androgen receptors makes it a candidate for therapeutic applications without the broader hormonal side effects often associated with steroidal compounds.
Cioteronel shares similarities with several other nonsteroidal antiandrogens. Here are some notable comparisons:
| Compound | Structure | Key Properties | Unique Aspects |
|---|---|---|---|
| Delanterone | C17H22O2 | Antiandrogen | Distinct pharmacokinetics |
| Inocoterone | C18H24O3 | Antiandrogen | Varies in efficacy against specific androgenic conditions |
| Metogest | C20H30O3 | Progestin-like effects | Primarily used in contraceptive applications |
| Rosterolone | C19H26O2 | Antiandrogen | Different binding affinity compared to Cioteronel |
| Topilutamide | C16H20O4 | Antiandrogen | Unique side chain influencing efficacy |
| Topterone | C17H24O3 | Antiandrogen | Varying side effect profiles |
| Zanoterone | C17H22O3 | Antiandrogen | Differentiated by its unique mechanism of action |
Cioteronel's unique structure and mechanism of action set it apart from these compounds, particularly in terms of its specific binding properties and potential therapeutic applications.








